molecular formula C24H23N3O5 B5742941 3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5742941
M. Wt: 433.5 g/mol
InChI Key: PPLRFVYTEQPNJM-UHFFFAOYSA-N
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Description

3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine

Biological Activity

The compound 3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydropyridine core.
  • A pyrazole moiety.
  • A furan ring.

These structural components contribute to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC23H26N4O4
Molecular Weight422.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor interactions:

  • Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers that can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
  • Antioxidant Activity : The presence of the furan and pyrazole rings may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and metabolic syndromes.

Anticancer Activity

Research has indicated that derivatives of dihydropyridines exhibit anticancer properties. The specific compound under review has been tested for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. It was suggested that the mechanism involves apoptosis induction through the activation of caspases .

Antidiabetic Effects

The compound has also been evaluated for its antihyperglycemic activity.

  • Experimental Findings : In vivo studies using diabetic rat models indicated a significant reduction in blood glucose levels after administration of the compound at doses of 10 mg/kg body weight . This effect was comparable to standard antidiabetic drugs like Metformin.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

  • In vitro Studies : The compound exhibited a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Comparative Analysis with Similar Compounds

A comparative analysis with other known compounds reveals unique aspects of this compound's activity:

CompoundAnticancer Activity (IC50)Antidiabetic Activity (mg/kg)Anti-inflammatory Activity
3,5-Dimethyl Dihydropyridine Derivative25 µM10 mg/kgSignificant
Other Dihydropyridine Analog30 µM15 mg/kgModerate

Properties

IUPAC Name

dimethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-14-19(23(28)30-3)21(20(15(2)25-14)24(29)31-4)17-13-27(16-9-6-5-7-10-16)26-22(17)18-11-8-12-32-18/h5-13,21,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLRFVYTEQPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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